molecular formula C14H21N3O5S B11126600 methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

Cat. No.: B11126600
M. Wt: 343.40 g/mol
InChI Key: YLPHIKYBGUYTGQ-UHFFFAOYSA-N
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Description

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The tetrahydrothiophene dioxide (sulfone) group enhances electron-withdrawing properties, which may influence reactivity or binding interactions in biological systems .

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or anti-inflammatory agent, given the structural resemblance to known pyrazole-based bioactive molecules.

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

methyl 3-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]propanoate

InChI

InChI=1S/C14H21N3O5S/c1-9-13(14(19)15-6-4-12(18)22-3)10(2)17(16-9)11-5-7-23(20,21)8-11/h11H,4-8H2,1-3H3,(H,15,19)

InChI Key

YLPHIKYBGUYTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfone group and the beta-alanine moiety. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the pyrazole ring or the beta-alanine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of the pyrazole scaffold exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicates that compounds featuring the 1,1-dioxidotetrahydrothiophen moiety demonstrate enhanced activity against prostate cancer and melanoma, likely due to their ability to induce apoptosis in cancer cells .

G Protein-Coupled Receptor Modulation
Recent studies have highlighted the role of methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate as a modulator of G protein-coupled inwardly rectifying potassium (GIRK) channels. This modulation can influence neuronal excitability and neurotransmitter release, suggesting potential applications in treating neurological disorders .

Pharmacological Applications

Platelet Production Enhancement
The compound has been explored for its ability to act as an agonist for thrombopoietin receptors, which are crucial in enhancing platelet production. This application is particularly relevant in the treatment of thrombocytopenia, where increased platelet counts are necessary . The pharmacokinetics of such compounds are critical, as modifications can lead to improved solubility and bioavailability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize yield and purity. Understanding the structure-activity relationship is essential for enhancing its therapeutic efficacy. Research indicates that variations in the alkyl chain length and functional groups can significantly affect biological activity .

Case Studies

Study Focus Findings
Study 1Anticancer activityDemonstrated selective cytotoxicity against prostate cancer cells with IC50 values indicating potent activity .
Study 2GIRK channel activationIdentified as a potent activator with nanomolar potency; improved metabolic stability compared to previous compounds .
Study 3Thrombopoietin receptor agonismShowed efficacy in enhancing platelet production in preclinical models .

Mechanism of Action

The mechanism of action of methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator of signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate, we analyze its structural and functional analogs:

N-{[1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine ()

  • Structural Differences : Replaces the beta-alaninate ester with a methylamine group at the pyrazole’s 4-position.
  • The methylamine group may confer basicity, altering interactions with biological targets .
  • Synthetic Relevance : Both compounds share the 1,1-dioxidotetrahydrothiophen-3-yl-pyrazole backbone, suggesting analogous synthetic routes involving cyclization and sulfonation steps.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()

  • Examples: (2,4-Diamino-3-cyanothiophene-5-yl)methanone (7a) Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b)
  • Structural Contrasts: Core: 5-Amino-3-hydroxypyrazole vs. 3,5-dimethylpyrazole. Substituents: Thiophene derivatives with cyano or ester groups vs. sulfone-modified tetrahydrothiophene.
  • Functional Implications: The hydroxyl and amino groups in 7a/7b enhance hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., enzymes). The sulfone group in the target compound may improve metabolic stability compared to the thiophene derivatives .

Diethyl 8-Cyano-7-(4-nitrophenyl)imidazopyridine Derivative ()

  • Structural Divergence : Features an imidazopyridine core instead of pyrazole-tetrahydrothiophene.
  • The nitro and cyano groups in this compound introduce strong electron-withdrawing effects, contrasting with the sulfone’s moderate electron deficiency in the target molecule.
  • Synthetic Methodology : Both compounds utilize multi-step one-pot reactions, but the imidazopyridine synthesis involves cyclocondensation, whereas the pyrazole-sulfone derivative likely employs nucleophilic substitution .

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound 3,5-Dimethylpyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, beta-alaninate Ester, sulfone Protease inhibition, anti-inflammatory
N-{[1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine 3,5-Dimethylpyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, methylamine Amine, sulfone Receptor modulation, CNS agents
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives 5-Amino-3-hydroxypyrazole Thiophene-cyano, thiophene-ester Cyano, ester, amino, hydroxy Enzyme inhibitors, antimicrobials
Diethyl 8-cyanoimidazopyridine Imidazopyridine Nitrophenyl, cyano, ester Nitro, cyano, ester Fluorescent probes, kinase inhibitors

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s beta-alaninate ester may introduce steric hindrance during coupling reactions, requiring optimized conditions (e.g., triethylamine as a base, as seen in ) .
  • Stability : Sulfone-containing pyrazoles (e.g., ) exhibit greater oxidative stability compared to thiophene analogs, which may degrade via sulfur oxidation pathways .
  • Bioactivity Gaps : While imidazopyridines () and thiophene-pyrazoles () have documented biological activities, the target compound’s pharmacological profile remains underexplored.

Biological Activity

Methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrazole moiety and a dioxothiophene component. Its molecular formula is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S, and it possesses a molecular weight of approximately 302.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been noted for their anticancer properties against various cell lines such as colorectal carcinoma (HCT116) and lung carcinoma (A549) . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds containing the pyrazole ring have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of similar compounds against bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or metabolic processes .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been reported to activate GPCR signaling pathways, which are crucial for various physiological responses .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or inflammation .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value (µM)Notes
AnticancerHCT116193.93Selective against cancer cells
Anti-inflammatoryIn vitro ModelN/AReduced cytokine production
AntimicrobialVarious BacteriaN/AEffective against Gram-positive bacteria

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyrazole derivatives, this compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of 193.93 µM. This suggests that the compound may induce apoptosis more effectively than traditional chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of similar compounds in an animal model of induced inflammation. The results indicated a marked reduction in inflammatory markers following administration of the compound, highlighting its potential as an anti-inflammatory agent.

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